Comparative Antimalarial Potency: DNMT-IN-3 vs. SGI-1027 vs. Nanaomycin A
DNMT-IN-3 demonstrates high potency against *P. falciparum*, with an IC50 of 60 nM [1]. This is significantly more potent than the general DNMT inhibitor SGI-1027, which has an IC50 > 1 μM for *P. falciparum*, and it is also over 8-fold more potent than the DNMT3B-selective inhibitor Nanaomycin A (IC50 of 500 nM) [2][3]. This data positions DNMT-IN-3 as a high-potency tool for directly perturbing parasite DNMT function.
| Evidence Dimension | Antimalarial Potency (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | SGI-1027 (IC50 > 1 μM) and Nanaomycin A (IC50 = 500 nM) |
| Quantified Difference | DNMT-IN-3 is >16.7-fold more potent than SGI-1027 and 8.3-fold more potent than Nanaomycin A against *P. falciparum*. |
| Conditions | In vitro growth inhibition assay against *Plasmodium falciparum* (exact strain details not provided in vendor references). |
Why This Matters
Procuring a compound with >8- to 16-fold higher potency reduces the required concentration for antiparasitic assays, minimizing solvent toxicity and off-target artifacts.
- [1] TargetMol. (n.d.). DNMT-IN-3 (T86293). Product Page. View Source
- [2] Ndamase, N. (2018). Synthesis and biological evaluation of various heterocyclic compounds. Ph.D. Thesis, Université de Lorraine. View Source
- [3] TargetMol. (n.d.). Nanaomycin A Product Page. View Source
